(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

CAS No.: 56657-76-2

Cat. No.: VC2833250

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56657-76-2 |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate |

| Standard InChI | InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 |

| Standard InChI Key | OZLIBRFWDOSHRS-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)CC#N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CC#N |

Introduction

Chemical Identity and Structure

Basic Identification

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate is an organic compound with several synonyms commonly used in scientific literature. The compound's identification parameters are presented in Table 1.

Table 1: Identification Parameters for (2,5-Dioxopyrrolidin-1-yl) 2-Cyanoacetate

| Parameter | Information |

|---|---|

| CAS Number | 56657-76-2 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | (2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate |

| InChI | InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 |

| InChI Key | OZLIBRFWDOSHRS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CC#N |

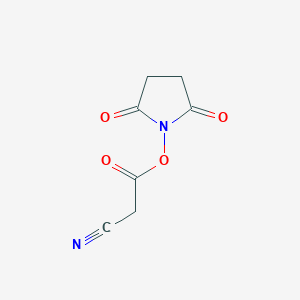

Structural Features

The molecular structure of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate features a five-membered pyrrolidine ring containing a nitrogen atom, with two carbonyl groups at positions 2 and 5, forming a succinimide system. This is connected via an oxygen atom to a cyanoacetate group, resulting in an ester linkage. The cyanoacetate portion contains a cyano group (C≡N) attached to a methylene group, which is connected to the carbonyl of the ester.

This structure gives the compound its unique reactivity profile, particularly due to the presence of:

-

The electrophilic carbonyl groups in the succinimide ring

-

The reactive ester linkage

-

The cyano group, which enhances the compound's ability to form complexes with nucleophiles

Physical and Chemical Properties

Physical Properties

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate appears as a white to off-white crystalline solid with the following physical properties:

Table 2: Physical Properties of (2,5-Dioxopyrrolidin-1-yl) 2-Cyanoacetate

| Property | Value |

|---|---|

| Physical State | White to off-white crystalline solid |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 336.1±44.0 °C at 760 mmHg |

| Flash Point | 157.0±28.4 °C |

| Solubility | Soluble in organic solvents (DMSO, dichloromethane, acetonitrile) |

| Stability | Very moisture sensitive |

Chemical Properties

The chemical properties of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate are largely determined by its functional groups:

-

The N-hydroxysuccinimide (NHS) ester group makes it highly reactive toward nucleophiles, particularly amines.

-

The cyano group increases the electrophilicity of adjacent carbons and can participate in various transformations.

-

The carbonyl groups of the succinimide ring contribute to its electrophilic nature .

These properties make the compound particularly useful as an activated ester in coupling reactions, especially in bioconjugation applications.

Synthesis Methods

Standard Synthesis Approach

The standard method for synthesizing (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate involves the reaction of cyanoacetic acid with N-hydroxysuccinimide in the presence of a suitable coupling agent. A typical synthesis procedure involves the following steps:

-

Reaction of cyanoacetic acid with N-hydroxysuccinimide in the presence of sodium carbonate

-

Formation of an N-hydroxy imide intermediate

-

Acidification to yield the final product

This synthesis approach yields the target compound with high purity when conducted under controlled conditions.

Alternative Synthesis Routes

Alternative approaches to synthesizing (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate include:

-

Direct esterification using carbodiimide coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Reaction of cyanoacetyl chloride with N-hydroxysuccinimide in the presence of a base

-

Transesterification reactions using available cyanoacetate esters

These alternative routes may offer advantages in terms of yield, purity, or ease of purification depending on the specific laboratory conditions and available starting materials.

Chemical Reactivity

Key Reaction Types

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate can participate in various chemical reactions due to its reactive functional groups:

Table 3: Key Reaction Types of (2,5-Dioxopyrrolidin-1-yl) 2-Cyanoacetate

| Reaction Type | Description | Products |

|---|---|---|

| Substitution Reactions | Reactions with amines and other nucleophiles | Amides and related derivatives |

| Hydrolysis | Reaction with water | Cyanoacetic acid and N-hydroxysuccinimide |

| Reduction | Reaction with reducing agents | Corresponding alcohols |

| Condensation Reactions | Reactions with aldehydes, ketones, or other electrophiles | Various complex organic molecules |

Reaction Mechanisms

The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate reacts typically involves nucleophilic attack at the carbonyl carbon of the ester group. In the case of amines, this results in the formation of an amide bond with the release of N-hydroxysuccinimide. This reaction is particularly important in bioconjugation applications.

The general mechanism involves:

-

Nucleophilic attack at the carbonyl carbon

-

Formation of a tetrahedral intermediate

-

Collapse of the intermediate with expulsion of N-hydroxysuccinimide

-

Formation of the new bond (e.g., amide bond in the case of amine nucleophiles)

Applications in Research and Medicine

Pharmaceutical Intermediates

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate serves as a valuable pharmaceutical intermediate, particularly in the preparation of substituted pyrrolopyrimidinamines. These compounds have been investigated as selective Janus kinase inhibitors for the treatment of autoimmune diseases and organ transplant rejection .

Specific applications include:

-

Synthesis of JAK inhibitors as described in research by Flanagan et al. in the Journal of Medicinal Chemistry

-

Development of pharmaceutical compounds targeting various disease pathways

-

Preparation of bioactive heterocycles with therapeutic potential

Antibody-Drug Conjugates

One of the most significant applications of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate is in the development of antibody-drug conjugates (ADCs). These are a class of biopharmaceutical drugs designed as targeted therapies for treating cancer. In ADCs, the active drug is linked to a monoclonal antibody via a chemical linker.

The compound serves as a linker in ADC development, where:

-

The antibody binds to specific cells (such as cancer cells)

-

The linked drug is delivered specifically to those cells

-

This targeted approach potentially results in more effective and targeted cancer treatments with reduced side effects

Building Block in Organic Synthesis

As a reagent in organic synthesis, (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate functions as a building block for creating various complex organic molecules. Its ability to introduce cyano groups into molecules makes it particularly useful in synthetic applications leading to:

-

Development of new organic compounds with various applications

-

Synthesis of heterocyclic compounds essential in pharmaceuticals

-

Formation of complex molecules through nucleophilic additions and other reactions

Biological Activity

Anticancer Properties

Research indicates that derivatives developed using (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate as a precursor exhibit various biological activities, including potential anticancer properties. While the compound itself is primarily used as a synthetic intermediate rather than a direct therapeutic agent, the molecules synthesized using it have shown promising biological activities in preliminary studies .

Azole and Azine Derivatives

Recent research published in the Egyptian Journal of Chemistry demonstrates the use of related compounds as building blocks for developing new azole and azine derivatives with significant biological properties. These derivatives exhibit antimicrobial and antifungal activities, highlighting the importance of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate and related compounds in medicinal chemistry .

Analytical Techniques for Characterization

Spectroscopic Methods

Several analytical techniques are commonly employed to confirm the structure and purity of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate:

-

Infrared Spectroscopy (IR): Used to identify functional groups present in the compound, particularly the carbonyl groups (typically showing strong absorption bands around 1730-1780 cm⁻¹) and the cyano group (typically around 2200-2260 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

-

¹H NMR can confirm the presence of the succinimide ring protons and the methylene protons adjacent to the cyano group.

-

¹³C NMR can verify the carbonyl carbons, the cyano carbon, and other carbon atoms in the structure.

-

-

Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, confirming the identity of the compound.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate and monitoring reactions involving this compound.

Comparison with Similar Compounds

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate belongs to a family of N-hydroxysuccinimide esters, which all share similar reactivity profiles but differ in their specific applications based on their side chains.

Table 4: Comparison with Similar N-Hydroxysuccinimide Esters

| Compound | Key Differences | Specific Applications |

|---|---|---|

| Bromoacetic acid N-hydroxysuccinimide ester | Contains a bromo group instead of cyano | Protein labeling, cross-linking reactions |

| Propargyl-N-hydroxysuccinimidyl ester | Contains an alkyne group | Click chemistry applications, bioconjugation |

| 5-Norbornene-2-acetic acid succinimidyl ester | Contains a norbornene group | Ring-opening metathesis polymerization |

What distinguishes (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate from these related compounds is its ability to introduce cyano groups into molecules, which can be useful in various synthetic applications and for creating compounds with specific electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume